molecular formula C14H12N2O3S B5761101 N-(2-Methylsulfanylphenyl)-4-nitro-benzamide CAS No. 5922-42-9

N-(2-Methylsulfanylphenyl)-4-nitro-benzamide

Cat. No.: B5761101
CAS No.: 5922-42-9
M. Wt: 288.32 g/mol
InChI Key: IZKKOBYVBDQOBT-UHFFFAOYSA-N
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Description

Contextualization of Benzamide (B126) Derivatives in Organic Synthesis and Medicinal Chemistry

Benzamide derivatives form a cornerstone of modern organic and medicinal chemistry. The benzamide moiety, characterized by a benzene (B151609) ring attached to an amide functional group, is a privileged scaffold found in a multitude of biologically active compounds. In organic synthesis, benzamides are versatile intermediates, readily prepared and amenable to a wide range of chemical transformations. The amide bond itself is a critical feature in many biological processes, and its incorporation into synthetic molecules can enhance their interaction with biological targets.

From a medicinal chemistry perspective, the benzamide framework is present in numerous approved drugs with diverse therapeutic actions. These include antipsychotics, antiemetics, and anticancer agents. The versatility of the benzamide scaffold allows for the introduction of various substituents on both the phenyl ring and the amide nitrogen, enabling fine-tuning of the molecule's steric and electronic properties to optimize its pharmacological profile. The continued synthesis and study of novel benzamide derivatives are driven by their proven track record in drug discovery and their potential to address unmet medical needs.

Significance of Sulfur-Containing Aromatic Compounds and Nitro-Substituted Systems in Molecular Design

The molecular architecture of N-(2-Methylsulfanylphenyl)-4-nitro-benzamide is further distinguished by the presence of a sulfur-containing aromatic group (the methylsulfanylphenyl moiety, also known as a thioanisole derivative) and a nitro-substituted aromatic system. Both of these features are of considerable importance in molecular design.

Sulfur-containing functional groups are integral to a vast number of pharmaceuticals and natural products. The inclusion of sulfur can significantly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and ability to engage in specific non-covalent interactions with biological targets. Thioethers, like the methylsulfanyl group in the target compound, can impact molecular conformation and are often incorporated to enhance binding affinity and selectivity.

The nitro group, on the other hand, is a powerful electron-withdrawing group that can profoundly alter the electronic properties of an aromatic ring. This electronic modulation can be crucial for a molecule's biological activity, influencing its reactivity and its ability to participate in key interactions. Nitroaromatic compounds are found in a range of therapeutic agents, including antibacterial and antiprotozoal drugs. nih.gov Their synthesis and biological evaluation remain an active area of research.

Research Rationale and Scope of Academic Investigation for this compound

The academic investigation into this compound is predicated on the synergistic potential of its constituent chemical moieties. The combination of the established benzamide scaffold with a sulfur-containing aniline (B41778) derivative and a nitrated benzoyl group presents a unique opportunity to explore novel chemical space and potentially discover new biological activities.

A plausible and common method for the synthesis of this compound would involve the acylation of 2-(methylthio)aniline with 4-nitrobenzoyl chloride, a variation of the well-known Schotten-Baumann reaction. This straightforward synthetic route makes the compound and its analogs readily accessible for further study.

The research scope for this compound is broad, with potential investigations into its utility in various therapeutic areas. Given the known biological activities of related benzamides and nitroaromatic compounds, research could be directed towards its potential as an antibacterial, antifungal, or anticancer agent. nih.govnih.govresearchgate.net Furthermore, the presence of the methylsulfanyl group suggests that it could be a candidate for studies involving enzyme inhibition, where sulfur-containing residues often play a key role in binding interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-20-13-5-3-2-4-12(13)15-14(17)10-6-8-11(9-7-10)16(18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKKOBYVBDQOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358098
Record name N-(2-METHYLSULFANYLPHENYL)-4-NITRO-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792078
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5922-42-9
Record name N-(2-METHYLSULFANYLPHENYL)-4-NITRO-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for N-(2-Methylsulfanylphenyl)-4-nitro-benzamide and Analogues

The synthesis of this compound is predominantly achieved through amidation reactions, with variations in methodology aimed at improving efficiency and sustainability. These routes leverage well-understood transformations in organic chemistry, tailored to the specific reactive properties of the starting materials.

Amidation Reactions and Precursor Transformations Utilizing 4-Nitrobenzoyl Chloride

The most direct and widely employed method for the synthesis of this compound is the acylation of 2-(methylthio)aniline with 4-nitrobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, forms the core of many synthetic protocols for N-arylbenzamides. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

The general reaction is as follows:

A representative reaction scheme for the synthesis of this compound from 4-nitrobenzoyl chloride and 2-(methylthio)aniline.

Commonly used bases include tertiary amines such as triethylamine or pyridine, or inorganic bases like potassium carbonate. The choice of solvent is also crucial, with aprotic solvents like dichloromethane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) being frequently employed to ensure the solubility of the reactants and facilitate the reaction.

Reactant 1 Reactant 2 Base Solvent Product Reference
4-Nitrobenzoyl chloride2-(Methylthio)anilineTriethylamineDichloromethaneThis compoundGeneral methodology
4-Nitrobenzoyl chlorideSubstituted anilinesPyridineTHFN-Aryl-4-nitrobenzamidesGeneral methodology
4-Nitrobenzoyl chloride2-(3-chlorophenyl)ethan-1-amineTriethylamineDichloromethaneN-(3-chlorophenethyl)-4-nitrobenzamide mdpi.com mdpi.com

This method's prevalence is due to the commercial availability and high reactivity of 4-nitrobenzoyl chloride, which is typically synthesized from 4-nitrobenzoic acid by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) orgsyn.org.

Mechanochemical Synthesis Approaches for Benzamide (B126) Formation

In a move towards more sustainable and solvent-free synthetic methods, mechanochemistry has emerged as a viable alternative for benzamide formation. ucm.es This technique involves the use of mechanical force, such as ball milling, to initiate chemical reactions between solid reactants. For the synthesis of benzamides, this approach can offer several advantages, including reduced solvent waste, shorter reaction times, and sometimes, unique reactivity compared to solution-phase synthesis.

While a specific mechanochemical synthesis for this compound has not been extensively documented, the general principles are applicable. The reaction would involve milling a solid mixture of 2-(methylthio)aniline and 4-nitrobenzoyl chloride, often with a solid base. Liquid-assisted grinding (LAG), where a small amount of liquid is added to the solid reactants, can also be employed to enhance reaction rates.

Reactant 1 Reactant 2 Conditions Product Advantages
Benzoic acid derivativesAminesBall millingBenzamidesSolvent-free, reduced waste
Acyl chloridesAminesLiquid-Assisted GrindingN-substituted amidesEnhanced reaction rates

Alternative Synthetic Strategies for Methylsulfanylphenyl-Substituted Benzamides

Beyond the direct acylation with 4-nitrobenzoyl chloride, other synthetic strategies can be envisioned for the formation of methylsulfanylphenyl-substituted benzamides. One such approach involves the modification of a pre-existing benzamide structure. For instance, a benzamide bearing a suitable leaving group on the phenyl ring could undergo nucleophilic aromatic substitution with a methylthiolate source. However, this route is generally less direct and may require harsher reaction conditions.

Another strategy could involve the coupling of 4-nitrobenzoic acid directly with 2-(methylthio)aniline using a coupling agent. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used for this purpose, often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). This method avoids the need to prepare the acyl chloride separately.

Elucidation of Reaction Mechanisms Governing Formation of the Benzamide Linkage and Phenyl Sulfide Moiety

The formation of the benzamide linkage via the reaction of an acyl chloride with an amine follows a well-established nucleophilic acyl substitution mechanism. slideshare.net This mechanism proceeds through a tetrahedral intermediate.

Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 2-(methylthio)aniline on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen atom bears a negative charge and the nitrogen atom has a positive charge.

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the chloride ion, which is a good leaving group.

Step 3: Deprotonation The resulting protonated amide is then deprotonated by a base present in the reaction mixture (e.g., triethylamine or another molecule of the aniline) to yield the final this compound and the corresponding ammonium salt.

The phenyl sulfide moiety (methylsulfanylphenyl group) is typically incorporated into one of the starting materials, in this case, 2-(methylthio)aniline, and remains unchanged throughout the amidation reaction. The synthesis of 2-(methylthio)aniline itself can be achieved through various methods, such as the methylation of 2-aminothiophenol.

Optimization of Reaction Conditions for Yield Enhancement and Purity

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Several factors can be systematically varied to achieve the desired outcome.

Parameter Variation Effect on Yield and Purity
Solvent Aprotic (DCM, THF, DMF) vs. ProticAprotic solvents are generally preferred to avoid side reactions with the acyl chloride. The choice of aprotic solvent can influence reactant solubility and reaction rate.
Base Tertiary amines (e.g., triethylamine) vs. Inorganic bases (e.g., K₂CO₃)The strength and steric hindrance of the base can affect the rate of the reaction and the ease of purification. Stoichiometry of the base is also important.
Temperature Room temperature vs. Elevated temperaturesWhile the reaction often proceeds readily at room temperature, gentle heating can sometimes increase the reaction rate. However, higher temperatures may lead to side product formation.
Reactant Stoichiometry Equimolar vs. Excess of one reactantUsing a slight excess of the amine can sometimes drive the reaction to completion, but may complicate purification.
Purification Method Recrystallization, Column chromatographyThe choice of purification method depends on the nature of the impurities. Recrystallization is often effective for obtaining highly pure crystalline products.

For instance, in the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, the reaction of 4-nitrobenzoyl chloride with the corresponding amine in dichloromethane with triethylamine as a base proceeds efficiently at room temperature mdpi.com. Similar conditions are expected to be effective for the synthesis of the title compound. Careful control of the addition of 4-nitrobenzoyl chloride to the solution of 2-(methylthio)aniline can help to minimize the formation of side products. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is also essential to determine the optimal reaction time.

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies of N-(2-Methylsulfanylphenyl)-4-nitro-benzamide and Related Benzamide (B126) Derivatives

Single-crystal X-ray diffraction provides unequivocal proof of molecular structure, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms. While specific crystallographic data for this compound is not extensively detailed in the analyzed literature, the study of closely related benzamide and benzenesulfonamide (B165840) derivatives offers significant insight into the expected molecular geometry and intermolecular interactions that govern its solid-state architecture. nih.govmdpi.comnih.gov

In related nitro-substituted benzamide compounds, this dihedral angle can vary significantly. For instance, in 2-nitro-N-(2-nitrophenyl)benzamide, the central amide moiety forms dihedral angles of 71.76 (6)° and 24.29 (10)° with the C-bonded and N-bonded benzene (B151609) rings, respectively. nih.gov In another related molecule, 2-Nitro-N-(4-nitrophenyl)benzamide, the dihedral angle between the two aromatic rings is 82.32(4)°. researchgate.net In contrast, N-[2-(Methylsulfanyl)phenyl]-2-sulfanylbenzamide, which shares the methylsulfanylphenyl group, exhibits a much smaller interplanar angle of 16.03 (9)° between its aromatic rings. nih.gov The introduction of a nitro group tends to increase the dihedral angle between the aromatic rings. nih.gov This variation highlights how substituent positions can impose steric and electronic effects that dictate the final molecular conformation.

Table 1: Comparison of Dihedral Angles in Related Benzamide and Sulfonamide Structures
CompoundDihedral Angle Between Aromatic Rings (°)Reference
N-(4-methylphenylsulfonyl)-3-nitrobenzamide86.29 (1) nih.gov
2-Nitro-N-(4-nitrophenyl)benzamide82.32 (4) researchgate.net
2-nitro-N-(2-nitrophenyl)benzamide71.76 (6) and 24.29 (10) (with C- and N-bonded rings) nih.gov
N-(2-Methylphenyl)-4-nitrobenzenesulfonamide51.11 (10) nih.gov
N-[2-(Methylsulfanyl)phenyl]-2-sulfanylbenzamide16.03 (9) nih.gov

Hydrogen bonds are primary drivers of crystal packing in benzamide derivatives. The amide N-H group typically serves as a hydrogen bond donor, while the carbonyl oxygen is a common acceptor. researchgate.net In nitro-substituted analogs, the oxygen atoms of the nitro group can also act as effective hydrogen bond acceptors.

In the crystal structures of related compounds, intermolecular N–H⋯O hydrogen bonds are consistently observed, linking molecules into well-defined patterns. nih.govnih.gov These interactions can result in the formation of chains or inversion dimers. nih.govmdpi.com For example, in 2-nitro-N-(2-nitrophenyl)benzamide, N—H⋯O hydrogen bonds generate C(4) chains along the nih.gov crystal direction. nih.gov Similarly, N-(2-Methylphenyl)-4-nitrobenzenesulfonamide molecules are linked into inversion dimers through pairs of N–H···O hydrogen bonds. nih.gov The interplay of these strong interactions is critical in stabilizing the crystal lattice.

For example, the structure of N-(4-methylphenylsulfonyl)-3-nitrobenzamide features inversion dimers formed by N—H⋯O bonds, which are further connected by C—H⋯O interactions to form sheets. nih.gov In 2-nitro-N-(4-nitrophenyl)benzamide, a combination of N-H···O and intramolecular C-H···O hydrogen bonds results in the formation of a stable three-dimensional network. researchgate.net The collective effect of these varied intermolecular interactions dictates the final, stable crystal packing architecture of the molecule.

Comprehensive Vibrational and Electronic Spectroscopy

Spectroscopic techniques are indispensable for confirming the presence of key functional groups and elucidating the detailed molecular structure of this compound in various states.

FT-IR spectroscopy is used to identify the characteristic vibrational modes of a molecule's functional groups. For this compound, the spectrum is expected to show several key absorption bands. The N-H stretching vibration of the amide group typically appears as a distinct band in the region of 3524–3294 cm⁻¹. researchgate.net The stretching of the amide carbonyl group (C=O) is expected to produce a strong absorption between 1692 and 1614 cm⁻¹. researchgate.net

Furthermore, the presence of the nitro group is confirmed by two prominent bands corresponding to its asymmetric and symmetric stretching vibrations, which are anticipated around 1587–1506 cm⁻¹ and 1378–1302 cm⁻¹, respectively. researchgate.netnih.gov Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Reference
Amide (N-H)Stretching3524 - 3294 researchgate.net
Amide (C=O)Stretching1692 - 1614 researchgate.net
Nitro (NO₂)Asymmetric Stretching1587 - 1506 researchgate.net
Nitro (NO₂)Symmetric Stretching1378 - 1302 researchgate.net
Aromatic (C=C)Stretching~1610 researchgate.net

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound are expected to show distinct signals corresponding to each unique proton and carbon environment. nih.gov

In the ¹H NMR spectrum, the amide proton (N-H) is anticipated to appear as a broad singlet at a downfield chemical shift, potentially in the range of δ 10.19–10.81 ppm. researchgate.net The protons of the two aromatic rings will resonate in the aromatic region (typically δ 7.0-8.5 ppm), with their specific shifts and coupling patterns determined by their substitution. The protons on the 4-nitrophenyl ring are expected to be further downfield due to the electron-withdrawing effect of the nitro group. The methyl protons of the methylsulfanyl group (-SCH₃) would likely appear as a singlet in the upfield region of the spectrum.

In the ¹³C NMR spectrum, the amide carbonyl carbon (C=O) is expected to have a characteristic signal in the downfield region, around δ 165.4 ppm. researchgate.net The aromatic carbons will appear between δ 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded. The methyl carbon of the -SCH₃ group is expected to resonate at a much higher field. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AtomNucleusExpected Chemical Shift (δ, ppm)Reference
Amide Proton (N-H)¹H~10.2 - 10.8 (broad singlet) researchgate.net
Aromatic Protons¹H~7.0 - 8.6 (multiplets/doublets) researchgate.net
Methylsulfanyl Protons (-SCH₃)¹H~2.0 - 2.5 (singlet)
Amide Carbonyl (C=O)¹³C~165 researchgate.net
Aromatic Carbons¹³C~120 - 150 researchgate.netresearchgate.net
Methylsulfanyl Carbon (-SCH₃)¹³C~15 - 20

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of absorption are characteristic of the chromophores present in the molecule. In this compound, the primary chromophores are the 4-nitrobenzamide (B147303) and the 2-methylsulfanylphenyl moieties.

The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic rings and the conjugated system formed by the benzamide group. The nitro group (-NO₂), being a strong electron-withdrawing group, and the methylsulfanyl group (-SCH₃), a potential electron-donating group, are anticipated to significantly influence the absorption maxima.

Nitrobenzene and its derivatives are known to exhibit characteristic electronic transitions. brainly.inbrainly.com The presence of the nitro group typically results in strong absorption bands in the UV region. Similarly, aniline (B41778) derivatives with sulfur-containing substituents also show distinct UV-Vis spectra. researchgate.netresearchgate.net The conjugation between the phenyl ring, the carbonyl group of the amide, and the nitro group in the 4-nitrobenzamide portion of the molecule is expected to lead to a significant bathochromic (red) shift compared to benzene. Furthermore, the interaction of the lone pair of electrons on the nitrogen of the amide with the aromatic system can also influence the electronic transitions.

Based on the analysis of related compounds, the following table outlines the predicted UV-Vis absorption maxima for this compound. It is important to note that these are estimated values and the actual experimental values may vary depending on the solvent used due to solvatochromic effects.

Predicted TransitionExpected Wavelength (λmax) Range (nm)Associated Chromophore
π → π250 - 2804-Nitrobenzamide moiety
π → π280 - 320Intramolecular Charge Transfer
n → π*330 - 360Nitro group

The intramolecular charge transfer band is expected to arise from the electronic transition from the electron-rich 2-methylsulfanylphenyl ring to the electron-deficient 4-nitrophenyl ring system. The intensity and exact position of these bands would provide valuable information about the electronic structure of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₄H₁₂N₂O₃S), the exact mass can be calculated, and its fragmentation pattern upon ionization can be predicted based on the fragmentation rules of its constituent functional groups. The monoisotopic mass of this compound is 288.0569 g/mol .

Upon electron ionization, the molecule will form a molecular ion (M⁺˙), which will then undergo a series of fragmentation reactions. The fragmentation of benzamides typically involves the cleavage of the amide bond, leading to the formation of a stable acylium ion. researchgate.netnih.gov Aromatic nitro compounds are known to fragment through the loss of NO and NO₂ radicals. nih.govresearchgate.net

Based on these principles, a plausible fragmentation pathway for this compound is proposed. The initial fragmentation is likely to be the cleavage of the C-N amide bond, which can occur in two ways, leading to the formation of the 4-nitrobenzoyl cation (m/z 150) or the 2-methylsulfanylphenylaminyl radical cation. The 4-nitrobenzoyl cation is a prominent fragment in the mass spectra of many 4-nitrobenzamides. nih.gov This acylium ion can further fragment by losing NO₂ (a loss of 46 Da) to give a benzoyl cation at m/z 104, which can then lose CO (a loss of 28 Da) to produce a phenyl cation at m/z 77.

Another significant fragmentation pathway would involve the cleavage of the C-S bond in the 2-methylsulfanylphenyl moiety. The following table summarizes the predicted major fragments and their corresponding m/z values.

Predicted Fragment IonStructurePredicted m/zFragmentation Pathway
[C₇H₄NO₃]⁺4-Nitrobenzoyl cation150α-cleavage of the amide bond
[C₇H₇NS]⁺˙2-Methylsulfanylphenylaminyl radical cation137α-cleavage of the amide bond
[C₇H₄O]⁺Benzoyl cation (from m/z 150)104Loss of NO₂ from the 4-nitrobenzoyl cation
[C₆H₄]⁺Phenyl cation (from m/z 104)77Loss of CO from the benzoyl cation
[C₁₄H₁₂N₂O₂S]⁺˙[M - O]⁺˙272Loss of an oxygen atom from the nitro group
[C₁₄H₁₂N₂OS]⁺˙[M - O₂]⁺˙256Loss of two oxygen atoms from the nitro group
[C₁₄H₁₂NS]⁺[M - NO₂]⁺242Loss of the nitro group

The relative abundance of these fragment ions in the mass spectrum would provide conclusive evidence for the structure of this compound. High-resolution mass spectrometry would be instrumental in confirming the elemental composition of the molecular ion and its fragments.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of molecular systems. researchgate.net Calculations, often using the B3LYP functional combined with basis sets like 6-311++G(d,p), are employed to predict the molecular characteristics of benzamide (B126) derivatives. researchgate.netresearchgate.net These methods are crucial for obtaining a detailed understanding of the molecule's structural and electronic properties. researchgate.net

Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional conformation of the molecule, corresponding to the minimum energy state. The optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters are often in good agreement with experimental data obtained from techniques like single-crystal X-ray diffraction. researchgate.netresearchgate.netresearchgate.net The analysis of the title compound's structure reveals key features, such as the relative orientation of the two aromatic rings and the planarity of the amide group. researchgate.net

Interactive Table: Selected Optimized Geometrical Parameters

ParameterBond/AngleTheoretical Value
Bond LengthC=O~1.23 Å
Bond LengthC-N (amide)~1.37 Å
Bond LengthN-H (amide)~1.01 Å
Bond LengthC-S~1.77 Å
Bond LengthN-O (nitro)~1.22 Å
Bond AngleO=C-N~122°
Bond AngleC-N-H~120°
Dihedral AnglePhenyl Ring 1 - Phenyl Ring 2Variable

Note: The values presented are representative and based on DFT calculations for structurally similar molecules. researchgate.netnih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic properties and chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.gov For N-(2-Methylsulfanylphenyl)-4-nitro-benzamide, the HOMO is expected to be localized primarily on the electron-rich 2-methylsulfanylphenyl moiety, whereas the LUMO is concentrated on the electron-deficient 4-nitrobenzamide (B147303) portion, particularly the nitro group. scispace.comnih.gov

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more polarizable and reactive. nih.govnih.gov

Interactive Table: Calculated Frontier Orbital Energies and Energy Gap

ParameterEnergy (eV)
EHOMO~ -6.5 eV
ELUMO~ -2.8 eV
Energy Gap (ΔE)~ 3.7 eV

Note: These values are typical for similar aromatic amide structures and can vary based on the computational method. researchgate.netscispace.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution across a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates regions of varying electrostatic potential on the molecule's surface. researchgate.net

In the MEP map of this compound, the most negative regions (typically colored red or yellow) are located around the electronegative oxygen atoms of the carbonyl and nitro groups, indicating these are favorable sites for electrophilic attack. researchgate.netresearchgate.net Conversely, the most positive regions (colored blue) are generally found around the amide (N-H) proton and other hydrogen atoms, highlighting them as potential sites for nucleophilic attack. researchgate.net

Global Chemical Reactivity Descriptors (e.g., Fukui Functions, Chemical Hardness/Softness)

Global chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's stability and reactivity. hakon-art.comnih.gov Key descriptors include chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω). nih.gov

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." nih.govnih.gov

Electronegativity (χ) : This describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) : This quantifies the energy stabilization when a molecule accepts additional electronic charge from the environment. nih.gov

Fukui Functions : These are local reactivity descriptors used to identify the specific atoms within a molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.netscispace.com

Interactive Table: Global Chemical Reactivity Descriptors

DescriptorFormulaTypical Value
Chemical Hardness (η)(ELUMO - EHOMO) / 2~ 1.85 eV
Chemical Softness (S)1 / (2η)~ 0.27 eV⁻¹
Electronegativity (χ)- (EHOMO + ELUMO) / 2~ 4.65 eV
Electrophilicity Index (ω)χ² / (2η)~ 5.85 eV

Note: Values are calculated based on the representative HOMO/LUMO energies in the previous table. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides detailed insight into intramolecular delocalization and hyperconjugative interactions. nih.gov This method examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying their stabilization energy. For this compound, significant interactions would include the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding π* orbitals of the aromatic rings and the carbonyl group. These charge transfer interactions are crucial for stabilizing the molecular structure.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Molecules possessing both electron-donating groups (like the methylsulfanylphenyl group) and electron-withdrawing groups (like the nitro group) connected by a π-conjugated system often exhibit significant non-linear optical (NLO) properties. nih.gov These properties are essential for applications in optoelectronics and photonics. nih.gov

Theoretical calculations can predict NLO properties such as the mean polarizability (α) and the first-order hyperpolarizability (β). nih.gov A high value for the first-order hyperpolarizability indicates a strong NLO response. The intramolecular charge transfer from the donor to the acceptor part of the molecule is a key factor governing the magnitude of this property. researchgate.netnih.gov

Interactive Table: Calculated Non-Linear Optical (NLO) Properties

ParameterDescriptionTypical Calculated Value
Mean Polarizability (α)A measure of the molecule's response to an external electric field.~3.5 x 10⁻²³ esu
First Hyperpolarizability (β)The primary determinant of second-order NLO activity.>10 x 10⁻³⁰ esu

Note: Values are representative for similar push-pull organic molecules and can be highly dependent on the computational method. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Recognition

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules, providing insights into their conformational preferences and interactions with other molecules over time. For this compound, MD simulations can elucidate the flexibility of the molecule, mapping its energy landscape and identifying stable conformations in various environments.

The conformational flexibility of this compound is primarily dictated by the torsional angles between the two aromatic rings and the central amide linkage, as well as the orientation of the methylsulfanyl group. MD simulations can explore the rotational barriers around these bonds, revealing the most probable conformations the molecule adopts in solution or when interacting with a biological target. The stability of different conformers is assessed by analyzing the trajectory of the simulation, monitoring parameters such as the root-mean-square deviation (RMSD) to understand conformational stability.

In the context of intermolecular recognition, MD simulations are instrumental in studying how this compound might interact with biological macromolecules, such as enzymes or receptors. While specific studies on this compound are not prevalent, research on analogous nitrobenzamide derivatives demonstrates the utility of this approach. For instance, MD simulations have been employed to validate the stability of similar compounds within the binding sites of target proteins. nih.govresearchgate.net The analysis of the simulation trajectory, including RMSD of the ligand-protein complex, can suggest the stability of the compound in the binding pocket. nih.govresearchgate.net These simulations can also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding process. researchgate.net

Table 1: Illustrative Parameters from a Molecular Dynamics Simulation

Simulation ParameterTypical Value/ObservationSignificance for this compound
Simulation Time 100 nsAllows for sufficient sampling of conformational space.
RMSD of Ligand 1-3 Å (after equilibration)Indicates the stability of the ligand's conformation.
Potential Energy Fluctuates around a stable averageSuggests the system has reached equilibrium.
Key Torsional Angles VariableIdentifies the preferred orientations of the phenyl rings.
Intermolecular H-bonds Variable (count and lifetime)Highlights key interactions in a ligand-receptor complex.

Quantum Chemical Calculations on Spectroscopic Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in predicting and interpreting the spectroscopic properties of molecules like this compound. These computational methods provide a detailed understanding of the electronic structure, which in turn governs how the molecule interacts with electromagnetic radiation.

Theoretical calculations of vibrational spectra (infrared and Raman) can be performed to assign the various vibrational modes of the molecule. By optimizing the molecular geometry at a given level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set), the harmonic vibrational frequencies can be calculated. researchgate.net These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be compared with experimental spectra to confirm the molecular structure. For related benzamide structures, characteristic vibrational frequencies for the N-H and C=O stretching of the amide group, as well as the symmetric and asymmetric stretching of the nitro (NO2) and sulfonyl (SO2) groups, have been successfully assigned using this approach. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net The calculations are typically performed for the optimized geometry of the molecule, and the resulting chemical shifts are referenced against a standard, such as tetramethylsilane (B1202638) (TMS). These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules where spectral overlap can be an issue.

Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The HOMO-LUMO energy gap is an important parameter that provides insight into the chemical reactivity and the electronic transition properties of the molecule, which are relevant for understanding its UV-Visible absorption spectrum. researchgate.net Time-dependent DFT (TD-DFT) calculations can be further employed to simulate the UV-Visible spectrum, predicting the absorption maxima (λmax) corresponding to electronic transitions. researchgate.net

Table 2: Representative Predicted Spectroscopic Data from Quantum Chemical Calculations

Spectroscopic ParameterComputational MethodPredicted Value (Illustrative)Experimental Correlation
IR: C=O Stretch DFT (B3LYP/6-311G)~1650-1690 cm⁻¹Corresponds to the amide I band in the experimental IR spectrum. nih.gov
IR: N-H Stretch DFT (B3LYP/6-311G)~3300-3500 cm⁻¹Relates to the N-H stretching vibration in the experimental IR spectrum. nih.gov
¹H NMR: Amide N-H DFT (GIAO)~8.5-10.5 ppmAssists in assigning the chemical shift of the amide proton. nih.gov
¹³C NMR: Amide C=O DFT (GIAO)~160-170 ppmHelps in identifying the carbonyl carbon in the ¹³C NMR spectrum. nih.gov
UV-Vis λmax TD-DFT~250-350 nmPredicts the wavelengths of maximum absorption in the UV-Vis spectrum.

Structure Activity/property Relationship Sar/spr Studies of Benzamide Scaffolds

Impact of the Nitro Group on Molecular Design and Electronic Properties within Benzamide (B126) Frameworks

The nitro group (NO₂) is a potent modulator of a molecule's electronic and physicochemical properties, and its incorporation into the benzamide framework has profound implications for molecular design. As a strong electron-withdrawing group, the nitro moiety significantly influences the electron density distribution across the aromatic ring through both resonance and inductive effects. nih.govresearchgate.netnih.gov This electron-withdrawing nature deactivates the benzene (B151609) ring, making it less susceptible to electrophilic substitution and altering its reactivity. quora.comrsc.org

The presence of the nitro group at the para-position of the benzoyl moiety in N-(2-Methylsulfanylphenyl)-4-nitro-benzamide polarizes the molecule, which can enhance interactions with biological targets. nih.gov The altered electronic properties can facilitate interactions with nucleophilic residues within a protein's binding site. nih.gov Furthermore, the nitro group's ability to participate in redox reactions within cells can be a key aspect of its biological activity. nih.gov The reduction of the nitro group can lead to the formation of reactive intermediates, which may be a desired mechanism of action in certain therapeutic areas, such as antimicrobial or antiparasitic agents. This dual nature means the nitro group can be considered both a pharmacophore (a group responsible for biological activity) and a toxicophore (a group associated with toxicity), requiring careful consideration in drug design. nih.gov

Studies on nitro-substituted benzamide derivatives have demonstrated that the number and orientation of nitro groups are critical for efficient binding to enzymes. For instance, in a series of benzamides designed as anti-inflammatory agents, molecular docking studies revealed that an optimal number and specific orientation of nitro groups led to more efficient binding to the target enzyme. nih.gov This highlights that the strategic placement of the nitro group is a key element in molecular design, influencing not only the electronic landscape of the benzamide scaffold but also the specific geometry of interaction with its biological target.

Role of the Methylsulfanylphenyl Moiety in Compound Architecture and Potential Interaction Profiles

The N-(2-methylsulfanylphenyl) portion of the molecule introduces several important features that influence the compound's three-dimensional structure and its potential to interact with biological targets. This moiety consists of a phenyl ring substituted with a methylsulfanyl (or methylthio, -SCH₃) group at the ortho position relative to the amide linkage.

The methylsulfanyl group itself has a dual character. The sulfur atom, a relatively weak nucleophile, can participate in various non-covalent interactions. taylorandfrancis.com It can act as a hydrogen bond acceptor and is known to form favorable interactions with aromatic amino acid residues and methionine in proteins. taylorandfrancis.com The sulfur atom's nucleophilicity and, consequently, its interaction potential, can be tuned by the electronic environment. nih.gov The methyl group attached to the sulfur is small and lipophilic, contributing to hydrophobic interactions within a binding pocket. nih.govresearchgate.net The strategic placement of methyl groups is a common tactic in drug design to probe hydrophobic pockets, modulate solubility, and improve metabolic stability. nih.govresearchgate.netnih.gov

Influence of Substituent Variations on Ligand-Target Interactions: A Mechanistic Perspective

The principles of structure-activity relationships (SAR) are well-illustrated by systematically varying substituents on a core scaffold like benzamide and observing the resulting changes in biological activity. The interactions between a ligand and its target are governed by a combination of steric, electronic, and hydrophobic factors, all of which can be fine-tuned through chemical modification. nih.gov

For example, studies on N-thienylmethyl benzamides as viral fusion inhibitors showed that the antiviral activity was highly dependent on the presence of two electron-withdrawing groups at the meta positions of the benzoyl ring. acs.org Replacing these with other groups or using only a single substituent abolished the activity, demonstrating a strict electronic requirement for interaction with the viral hemagglutinin protein. acs.org Similarly, in a series of carbamate (B1207046) inhibitors, electron-withdrawing groups on an O-phenyl ring increased the inhibitor's reactivity and potency by promoting covalent bond formation with a catalytic serine residue in the target enzymes. nih.gov

The nature of the substituent also dictates the types of interactions that are possible. Docking studies of phenyl-amidrazone derivatives into the oncogenic kinase bcr/abl highlighted the critical importance of a halogen substituent on the phenyl ring for activity. nih.govresearchgate.net This suggests a specific interaction, possibly a halogen bond, within the active site that is crucial for potent inhibition.

Furthermore, SAR studies on TRPV1 antagonists demonstrated that modifications to different regions of the molecule had distinct effects. For instance, changing the substituents on the phenyl ring (the "A-region") allowed for the optimization of binding affinity and potency, with a 3-fluoro analogue showing high affinity due to crucial hydrogen bonds identified in docking models. nih.gov These examples underscore the mechanistic principle that even subtle changes in a substituent's size, shape, or electronic nature can dramatically alter the binding mode and affinity of a ligand for its target.

Theoretical Implications of Bioisosteric Modifications for Biological Recognition and Specificity

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of rational drug design. drughunter.comcambridgemedchemconsulting.com Its application to the benzamide scaffold has significant theoretical implications for understanding how molecular changes affect biological recognition and specificity. The introduction of a bioisostere can alter molecular size, shape, electronic distribution, and polarity, which may be either beneficial or detrimental to biological activity. nih.govbenthamscience.com

A compelling case study involves the bioisosteric replacement of the central amide bond in benzamide nematicides. nih.gov The amide group is critical for activity, participating in key hydrogen bonds with the target protein. nih.gov When this amide was replaced with eight different bioisosteres, including ester, urea, and sulfonamide, the nematicidal activity was almost completely lost. This result strongly implies that the precise geometry and hydrogen bonding capability of the amide functional group are essential for molecular recognition by the target.

Bioisosteric Replacement of Amide Group in Wact-11Resulting Activity against C. elegans
Amide (Parent Compound)Active
EsterInactive
ThioamideActive
SelenoamideActive
N-alkyl amidesInactive
UreaInactive
SulfonamideInactive
TriazoleInactive

This table is based on data from a study on benzamide analogs as potential anthelmintics. nih.gov

Interestingly, only the thioamide and selenoamide replacements retained biological activity. nih.gov These groups preserve the geometry of the original amide, highlighting the stringent structural requirements of the binding site. Other common amide bioisosteres, such as heterocyclic rings (e.g., triazoles, oxadiazoles), which can mimic hydrogen bonding patterns and improve metabolic stability, were not successful in this specific scaffold. drughunter.comnih.gov This context-dependent success of bioisosteric replacement underscores a key principle: a successful bioisostere must not only replicate the general physicochemical properties but also satisfy the specific steric and electronic demands of the biological target to maintain recognition and specificity.

Principles of Ligand Design Informed by Structural and Electronic Features of this compound Analogues

The structural and electronic features of this compound and related analogues provide several guiding principles for the design of new ligands based on the benzamide scaffold.

Modulation of Electronic Properties: The 4-nitro group serves as a powerful electron-withdrawing substituent that significantly influences the electronic character of the benzoyl ring. nih.govnih.gov A key design principle is the strategic modulation of this electronic effect. One could explore replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups to systematically probe the electronic requirements of the target binding site. The position of such substituents is also critical, as demonstrated by SAR studies where activity is highly dependent on the substitution pattern. acs.org

Exploitation of Ortho-Substitution: The ortho-methylsulfanylphenyl moiety imposes a conformational bias that can be advantageous for binding affinity. beilstein-journals.org Ligand design should consider maintaining or modifying this ortho-substituent to optimize the ligand's conformation. Variations could include altering the size of the alkyl group (e.g., ethylsulfanyl) to probe for additional hydrophobic interactions or replacing the sulfur atom with oxygen (methoxy) or selenium to fine-tune the electronic and geometric properties. nih.gov

Conservation of the Amide Linkage: The amide bond is frequently a critical interaction point in benzamide-based ligands, often acting as a hydrogen bond donor and acceptor. nih.gov While bioisosteric replacement is a powerful tool, evidence suggests that for many benzamide scaffolds, the amide group is essential for activity. nih.gov Therefore, a primary design principle would be to conserve this linkage. However, if properties like metabolic stability are a concern, conservative bioisosteric replacements that preserve the key geometry and hydrogen-bonding features, such as a thioamide, could be explored. nih.gov

Systematic SAR Exploration: A comprehensive design strategy would involve creating a library of analogues by systematically altering each of the three key components: the substituted benzoyl ring, the amide linker, and the substituted aniline (B41778) ring. For example, quantitative structure-activity relationship (QSAR) models can be developed based on these variations to correlate structural features with biological activity, leading to more predictive and rational ligand design. nih.govnih.gov By integrating these principles, medicinal chemists can effectively navigate the chemical space around the this compound scaffold to develop new molecules with optimized properties.

Based on a thorough review of publicly available scientific literature, there is currently insufficient data to construct an article on the investigational biological interactions and mechanistic insights of the specific chemical compound This compound , as per the requested outline.

Searches for in vitro studies, including evaluations of the compound's effects on cellular pathways or its interactions with molecular targets, did not yield any specific results. Similarly, no molecular docking or dynamics simulation studies predicting the binding modes, affinities, or intermolecular interactions of this compound with any biological receptor have been published. Consequently, without foundational preclinical data, no proposed mechanisms of action at the molecular level could be found.

While research exists for structurally related compounds, such as other nitrobenzamide derivatives or molecules containing a methylsulfanylphenyl group, the strict requirement to focus solely on this compound prevents the inclusion of that information. Extrapolating findings from different molecules would be scientifically inaccurate and speculative.

Therefore, the generation of a detailed, informative, and scientifically accurate article adhering to the provided structure is not possible at this time due to the absence of specific research on this compound in the public domain.

Investigational Biological Interactions and Mechanistic Insights Preclinical Focus

Comparative Analysis with Related Benzamide (B126) Analogues Regarding Investigational Biological Interactions

The biological activity of benzamide derivatives is significantly influenced by the nature and position of substituents on both the benzoyl and aniline (B41778) rings. Preclinical investigations into various analogues reveal distinct structure-activity relationships (SARs) across different therapeutic areas. While specific preclinical data for N-(2-Methylsulfanylphenyl)-4-nitro-benzamide is not extensively documented in publicly available literature, a comparative analysis can be inferred from studies on structurally related compounds, particularly those sharing the 4-nitrobenzamide (B147303) core or variations on the N-phenyl ring.

Anticonvulsant Activity Profile of 4-Nitrobenzamide Analogues:

Research into 4-nitro-N-phenylbenzamides has identified several compounds with notable anticonvulsant properties in preclinical models, such as the maximal electroshock-induced seizure (MES) test. nih.gov The substitution pattern on the N-phenyl ring is a critical determinant of this activity. For instance, the introduction of small alkyl groups at the ortho positions of the N-phenyl ring can confer significant anticonvulsant efficacy.

A comparative study of a series of 4-nitro-N-phenylbenzamides revealed that N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide were particularly effective in the MES test. nih.gov The latter compound was found to be three times more active than the established anticonvulsant phenytoin (B1677684) in the same preclinical model. nih.gov This suggests that ortho-substitution on the N-phenyl ring is a key factor for this specific biological interaction.

In the context of this compound, the presence of a methylsulfanyl (-SCH3) group at the ortho position of the N-phenyl ring is a distinguishing feature. While direct data is unavailable, this substitution can be compared to the chloro and methyl groups in the active anticonvulsant analogues. The size, lipophilicity, and electronic properties of the methylsulfanyl group would likely modulate the compound's interaction with biological targets differently than the smaller methyl or electronegative chloro substituents.

Below is an interactive data table summarizing the preclinical anticonvulsant activity of related 4-nitro-N-phenylbenzamide analogues.

Compound NameSubstitution on N-phenyl ringAnticonvulsant Activity (MES Test ED₅₀)Neurotoxicity (TD₅₀)Protective Index (PI = TD₅₀/ED₅₀)
N-(2,6-dimethylphenyl)-4-nitrobenzamide2,6-dimethyl31.8 µmol/kg166.9 µmol/kg5.2
N-(2-chloro-6-methylphenyl)-4-nitrobenzamide2-chloro, 6-methyl90.3 µmol/kg1.068 µmol/kg11.8
Phenytoin (Reference)Not Applicable>90.3 µmol/kg (less active than N-(2-chloro-6-methylphenyl)-4-nitrobenzamide)Not Reported in StudyNot Reported in Study
4-Amino-N-(2,6-dimethylphenyl)benzamide (Reference)2,6-dimethyl (with 4-amino instead of 4-nitro)>90.3 µmol/kg (less active than N-(2-chloro-6-methylphenyl)-4-nitrobenzamide)Not Reported in StudyNot Reported in Study

Data sourced from a study on 4-nitro-N-phenylbenzamides. nih.gov

Antimicrobial and Fungicidal Potential:

Other classes of benzamide analogues have been investigated for their antimicrobial and fungicidal activities. walshmedicalmedia.comnih.gov For example, a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) showed potent fungicidal activity against various fungi, with some compounds exhibiting better inhibition than the commercial fungicide fluxapyroxad (B1673505) against Botrytis cinereal. nih.govnih.gov While structurally distinct from this compound, these findings highlight that the benzamide scaffold is a viable pharmacophore for developing antimicrobial agents. The activity of these compounds is often dependent on the specific heterocyclic and substitution patterns, which influence their ability to interact with fungal enzymes. walshmedicalmedia.comnih.gov

Anticancer and Enzyme Inhibition Activities:

The benzamide structure is also a core component of molecules investigated for anticancer properties, such as histone deacetylase (HDAC) inhibitors. researchgate.net A series of N-substituted benzamide derivatives designed based on the HDAC inhibitor Entinostat (MS-275) showed anti-proliferative activity against several cancer cell lines. researchgate.net Molecular docking studies of these analogues suggested interactions with HDAC2 and HDAC8 enzymes. researchgate.net The 4-nitro group, present in this compound, is a strong electron-withdrawing group that can influence a molecule's ability to interact with biological targets and is a feature in some compounds designed for bioactivity. mdpi.com

Furthermore, other substituted nitrobenzamide derivatives have been synthesized and evaluated as potential antidiabetic agents through the inhibition of enzymes like α-glucosidase and α-amylase. nih.gov In one study, a compound named 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide was identified as a potent inhibitor of both enzymes, significantly more active than the standard drug acarbose. nih.gov This demonstrates that the 4-nitrobenzamide moiety can be part of a scaffold that effectively inhibits specific enzymatic targets.

Future Research Directions and Translational Potential in Chemical Biology

Development of Novel Derivatization Strategies for Enhanced Molecular Efficacy

The systematic derivatization of the N-(2-Methylsulfanylphenyl)-4-nitro-benzamide core is a critical step towards improving its pharmacological profile. Future efforts should focus on modifications at several key positions to probe structure-activity relationships (SAR).

Modification of the Nitro Group: The nitroaromatic moiety is a known pharmacophore but can also be associated with toxicity. researchgate.net Strategies to mitigate potential liabilities while retaining or enhancing activity could involve its replacement with other electron-withdrawing groups such as cyano, trifluoromethyl, or sulfonyl moieties. Alternatively, the position of the nitro group on the benzamide (B126) ring could be varied to explore its impact on target engagement.

Substitution on the Phenyl Rings: Both the benzamide and the methylsulfanylphenyl rings are amenable to substitution. The introduction of a diverse range of functional groups (e.g., halogens, alkyls, alkoxys, and aminos) could modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties and target-binding affinity.

Alteration of the Amide Linker: The amide bond is a central feature of the molecule. While generally stable, its modification to bioisosteres such as thioamides, esters, or reversed amides could lead to novel analogues with altered chemical stability and biological activity.

Oxidation State of the Sulfur Atom: The methylsulfanyl group (-SCH3) can be oxidized to the corresponding sulfoxide (B87167) (-SOCH3) or sulfone (-SO2CH3). These modifications would significantly alter the polarity and hydrogen-bonding capacity of this part of the molecule, potentially leading to new interactions with biological targets.

A representative set of proposed derivatives is presented in the table below, illustrating potential modifications to the parent structure.

Derivative IDModification on Benzamide RingModification on Phenylsulfide RingSulfur Oxidation State
NMS-0014-Cyano2-MethylsulfanylS
NMS-0024-Nitro2-MethylsulfinylSO
NMS-0034-Nitro2-MethylsulfonylSO2
NMS-0043-Nitro2-MethylsulfanylS
NMS-0054-Amino2-MethylsulfanylS
NMS-0064-Nitro5-Chloro-2-methylsulfanylS

Advanced Computational Modeling for Optimized Analogues and Predictive Bioactivity

Computational chemistry offers powerful tools to guide the design of optimized analogues and to predict their biological activity, thereby streamlining the drug discovery process. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing 3D-QSAR models, it is possible to correlate the physicochemical properties of a series of synthesized analogues with their biological activity. nih.gov This can help identify the key molecular features required for potent activity and guide the design of new compounds with improved efficacy.

Pharmacophore Modeling: Based on the structures of active benzamide derivatives, a pharmacophore model can be generated. This model will define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for biological activity. This can then be used for virtual screening of compound libraries to identify novel scaffolds.

Molecular Docking: If a biological target for this compound is identified, molecular docking studies can be employed to predict the binding mode and affinity of the compound and its analogues within the target's active site. nih.gov This can provide insights into the molecular basis of activity and guide the design of derivatives with enhanced binding interactions. For instance, docking studies on novel sulfonamide derivatives have been used to estimate their binding energy against bacterial receptors. nih.gov

Exploration of Polypharmacology and Multi-Target Ligand Design Principles

The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is a promising strategy for treating complex diseases. nih.gov Benzamide derivatives have been explored as multi-target compounds in various therapeutic areas, including Alzheimer's disease. mdpi.com

Target Fishing and Profiling: In the absence of a known target, computational "target fishing" approaches can be used to predict potential biological targets for this compound based on its structural similarity to known ligands. mdpi.com Subsequently, in vitro screening against a panel of relevant targets can validate these predictions and uncover a polypharmacological profile.

Rational Design of Multi-Target Ligands: Once a set of relevant targets is identified, the principles of multi-target ligand design can be applied. This involves designing molecules that incorporate the necessary pharmacophoric elements to interact with multiple targets simultaneously. Generative deep learning models, such as chemical language models, have shown success in designing dual-target ligands by fusing the pharmacophore elements of ligands for different targets into a single molecule. nih.gov This approach could be applied to generate novel analogues of this compound with desired multi-target activities.

Integration of In Vitro Data with Advanced Mechanistic Hypotheses for Compound Optimization

A robust feedback loop between in vitro biological data and mechanistic hypotheses is crucial for effective compound optimization.

Mechanism of Action Studies: A battery of in vitro assays should be employed to elucidate the mechanism of action. This could include cell-based assays to measure effects on cell proliferation, apoptosis, and specific signaling pathways. For example, benzamide riboside has been shown to induce apoptosis and inhibit IMP dehydrogenase. nih.gov

In Vitro to In Vivo Extrapolation (IVIVE): In vitro bioactivity data can be used to estimate a point-of-departure for in vivo studies. nih.gov High-throughput in vitro bioactivity data, combined with toxicokinetic modeling, can help in prioritizing compounds for further in vivo testing. nih.gov

Iterative Compound Design: The data generated from in vitro assays should be used to refine mechanistic hypotheses and guide the next round of compound design and synthesis. This iterative process of design, synthesis, and testing is fundamental to successful lead optimization. The correlation of in vitro and in vivo results is a key step in this process. mdpi.com

By systematically pursuing these future research directions, the full therapeutic potential of this compound and its analogues can be explored, potentially leading to the development of novel chemical probes and therapeutic agents.

Q & A

Q. What is the standard synthetic route for N-(2-Methylsulfanylphenyl)-4-nitro-benzamide?

The compound is synthesized via N-acylation of 2-methylsulfanylaniline with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out in a polar aprotic solvent (e.g., dichloromethane or THF) under inert conditions. Work-up involves neutralization, filtration, and recrystallization from ethanol or ethyl acetate to yield pure product . Key steps:

  • Reagent ratios : Equimolar amounts of aniline and 4-nitrobenzoyl chloride.
  • Purification : TLC (using silica gel and ethyl acetate/hexane) to confirm purity, followed by column chromatography or recrystallization .

Q. How is the compound characterized spectroscopically?

  • 1H NMR : Expected signals include a singlet for the methylsulfanyl group (δ ~2.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and an amide NH proton (δ ~8.5–9.0 ppm). For comparison, N-(2-methoxyphenyl)-4-nitro-benzamide shows OCH3 at δ 3.96 ppm and NH at δ 8.59 ppm .
  • IR : Strong C=O stretch at ~1647 cm⁻¹ and NO2 asymmetric/symmetric stretches at ~1520 and 1340 cm⁻¹ .
  • Melting point : Analogous derivatives (e.g., N-(2-methoxyphenyl)-4-nitro-benzamide) melt at 135–139°C, providing a benchmark .

Q. What are the solubility properties of this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and moderately in ethanol or acetone. Solubility can be enhanced via co-solvent systems (e.g., ethanol-water mixtures) .

Advanced Research Questions

Q. How can crystallographic data for this compound be obtained and refined?

Single-crystal X-ray diffraction using a Cu-Kα source (e.g., Oxford Diffraction Xcalibur) is recommended. Data refinement employs SHELXL or SHELXTL, which handle hydrogen bonding and thermal displacement parameters. For example, N-(Diethylcarbamothioyl)-4-nitro-benzamide showed intermolecular N–H···O hydrogen bonds forming polymeric chains, refined using SHELXL97 . Key parameters:

  • Space group : Likely monoclinic or triclinic, based on similar benzamides .
  • Hydrogen bonding : Use Olex2 or Mercury for visualization .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

Structure-activity relationship (SAR) studies on analogous compounds reveal:

  • Methylsulfanyl vs. methoxy : Electron-donating groups (e.g., –SCH3) enhance lipophilicity, potentially improving membrane permeability. For example, N-(2-methoxyphenyl)-4-nitro-benzamide showed moderate antimicrobial activity .
  • Nitro group positioning : Para-nitro substitution (vs. ortho) increases electrophilicity, influencing reactivity in nucleophilic assays .

Q. How can data contradictions in purity or structural assignments be resolved?

  • Purity conflicts : Combine TLC (using iodine/UV visualization) with HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities .
  • Structural ambiguity : Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals. For example, 13C NMR of N-(2-methoxyphenyl)-4-nitro-benzamide confirmed carbonyl (δ 163.07 ppm) and nitro (δ 149.76 ppm) carbons .

Q. What methodologies are used to assess potential biological activity?

  • Antimicrobial assays : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination. Related compounds (e.g., COX-2 inhibitors) show activity at µM ranges .

Q. How can computational modeling predict reactivity or binding modes?

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps). For N-(2-methoxyphenyl)-4-nitro-benzamide, theoretical bond angles matched experimental XRD data within 2% .
  • Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes like COX-2). Pay attention to nitro group interactions with catalytic residues .

Q. What stability considerations are critical for long-term storage?

  • Light sensitivity : Store in amber vials at –20°C to prevent nitro group degradation.
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .

Q. How can synthetic byproducts or degradation products be identified?

  • LC-MS : High-resolution mass spectrometry (HRMS) detects impurities (e.g., unreacted 4-nitrobenzoyl chloride or hydrolyzed products). For example, HRMS of a related compound confirmed [M+Na]+ at 461.1511 .
  • Stability-indicating assays : Stress testing under heat/humidity with HPLC monitoring .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methylsulfanylphenyl)-4-nitro-benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-Methylsulfanylphenyl)-4-nitro-benzamide

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